1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine

Lipophilicity ADME Lead optimisation

Researchers seeking a fluorinated chiral amine scaffold for CNS or metabolic disease fragment libraries face a gap in commercially available, high-purity building blocks with optimal LogP and TPSA. This racemic 1-(4-(difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine (CAS 1447441-58-8) directly addresses that gap. - LogP of 3.42 and TPSA of 26.02 Ų predict excellent passive BBB permeability, outperforming des-fluoro analogs. - The ortho-fluorine substituent reduces LogP by ~0.28 units, enhancing solubility and reducing promiscuous binding risk. - Available as both the racemate (CAS 1447441-58-8) and the (S)-enantiomer (CAS 1447007-36-4) at ≥98% purity, enabling enantioselective SAR without in-house chiral resolution.

Molecular Formula C11H14F3N
Molecular Weight 217.23 g/mol
Cat. No. B12961452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine
Molecular FormulaC11H14F3N
Molecular Weight217.23 g/mol
Structural Identifiers
SMILESCC(C)C(C1=C(C=C(C=C1)C(F)F)F)N
InChIInChI=1S/C11H14F3N/c1-6(2)10(15)8-4-3-7(11(13)14)5-9(8)12/h3-6,10-11H,15H2,1-2H3
InChIKeyLUPXCEIEJUJKTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Structural Baseline


1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine (CAS 1447441-58-8) is a chiral, fluorinated aromatic amine with the molecular formula C₁₁H₁₄F₃N and a molecular weight of 217.23 g·mol⁻¹ . The compound features a 1,2,4-trisubstituted benzene core bearing a para-difluoromethyl (–CF₂H) group and an ortho-fluorine substituent, combined with an α-branched isobutylamine side chain. Its computed LogP is 3.42, its topological polar surface area (TPSA) is 26.02 Ų, and it possesses three rotatable bonds . The compound is available as a racemate (CAS 1447441-58-8) and as the (S)-enantiomer (CAS 1447007-36-4), typically at ≥98% purity from specialty chemical suppliers . No ChEMBL-annotated bioactivity has been reported for this compound, and it is not referenced in any peer-reviewed publications indexed in ChEMBL [1].

Chiral Building Block Racemate and (S)-enantiomer available at ≥98%
Fluorinated Aromatic Amine para–CF₂H and ortho‑F substitution pattern
Medicinal Chemistry Scaffold No reported bioactivity; for SAR and fragment elaboration

Why Close Analogs Cannot Be Interchanged Without Risk


Although several compounds share the 4-(difluoromethyl)phenyl or 4-(difluoromethyl)-2-fluorophenyl scaffold, seemingly minor structural variations produce quantifiable shifts in key physicochemical parameters that directly impact ADME behaviour, target engagement, and synthetic utility. The ortho-fluorine substituent in the target compound reduces computed LogP by approximately 0.28 log units relative to its des-fluoro congener, despite the addition of a halogen atom . Lengthening the α-alkyl chain from isopropyl to n-propyl (butan-1-amine analog) increases both LogP (+0.14) and rotatable bond count (+1), altering conformational flexibility and lipophilicity in opposing directions relative to lead-optimisation goals . Even regioisomeric fluorine placement (ortho vs. meta) modifies the electronic environment of the aromatic ring and the basicity of the α-amine, potentially shifting pKₐ by several tenths of a unit and altering receptor-binding pharmacophore geometry . These differences are amplified when the compound is employed as a chiral amine building block in diastereoselective synthesis or as a fragment in receptor-targeted medicinal chemistry programs, where small changes in steric bulk, hydrogen-bonding capacity, and lipophilicity can determine whether a derivative advances past the hit-to-lead stage [1].

Des‑fluoro analog Removal of ortho‑fluorine increases computed lipophilicity, which may shift solubility and nonspecific binding profiles.
Chain‑elongated analog Extending the α‑alkyl chain adds a rotatable bond, potentially raising the entropic penalty upon macromolecular binding.
Fluorine regioisomer Shifting fluorine from ortho to meta position alters amine basicity and ring electronics, which may modify target pharmacophore fit.

Quantitative Evidence Against Closest Analogs


Lipophilicity Reduction by Ortho-Fluorine

The target compound (CAS 1447441-58-8) exhibits a computed LogP of 3.42, whereas the des-fluoro congener 1-(4-(difluoromethyl)phenyl)-2-methylpropan-1-amine (CAS 1213382-72-9) has a computed LogP of 3.70 . This represents a ΔLogP of –0.28, meaning the addition of the ortho-fluorine atom paradoxically reduces lipophilicity, likely through intramolecular electronic effects that alter the compound's partitioning behaviour. The lower LogP may translate into improved aqueous solubility and reduced non-specific protein binding relative to the des-fluoro analog, a desirable profile for CNS drug discovery programs where excessive lipophilicity is associated with higher metabolic clearance and off-target promiscuity [1].

Lipophilicity Reduction by Ortho‑F
Cross‑study comparable
Target LogP 3.42
Des‑fluoro analog LogP 3.70
ΔLogP –0.28
Reported LogP reduction may support improved solubility context and reduced promiscuous binding risk.
Computed values; experimental logP and solubility data to verify.
Lipophilicity ADME Lead optimisation

Rotatable Bond Advantage Over Linear Chain Analog

The target compound possesses 3 rotatable bonds, whereas the butan-1-amine chain analog 1-(4-(difluoromethyl)-2-fluorophenyl)butan-1-amine (CAS 1447440-61-0) has 4 rotatable bonds . Each additional rotatable bond is estimated to incur an entropic penalty of approximately 0.5–1.5 kcal·mol⁻¹ upon binding to a macromolecular target, based on established free-energy perturbation analyses [1]. The isopropyl α-branch in the target compound restricts conformational freedom relative to the linear n-propyl chain, potentially yielding a more favourable binding entropy profile.

Rotatable Bond Advantage
Cross‑study comparable
Target: 3 rotatable bonds
Butan‑1‑amine analog: 4 rotatable bonds
Δ = –1 (est. ΔG bind benefit)
Fewer rotatable bonds may reduce conformational entropy penalty, potentially improving ligand efficiency.
Entropic estimates from literature; experimental binding data required.
Conformational flexibility Entropy Binding affinity

Commercial Availability of Racemate and (S)-Enantiomer

The target compound is commercially procurable as both the racemic mixture (CAS 1447441-58-8, purity ≥98%) and the single (S)-enantiomer (CAS 1447007-36-4, purity ≥98%) . In contrast, the des-fluoro analog is predominantly available as the (R)- or (S)-enantiomer (CAS 1213382-72-9 and 1213868-94-0 respectively) with the racemate being less commonly catalogued. For programs requiring stereochemical SAR exploration, the availability of both racemate and enantiopure forms from a single supplier simplifies procurement logistics and ensures batch-to-batch consistency in stereochemical purity .

Commercial Availability
Supplier data
Racemate and (S)-enantiomer both catalogued at ≥98%
Enables enantioselective SAR procurement without in‑house chiral resolution.
Vendor catalogue survey; verify lot‑specific stereochemical purity.
Chiral purity Enantioselective synthesis Procurement

Predicted Amine Basicity Favorable for CNS Engagement

Although experimental pKₐ data for the target compound itself have not been reported, structurally analogous 4-(difluoromethyl)-2-fluorophenyl amines with α-alkyl substitution exhibit predicted pKₐ values in the range of 8.48–8.58 . This is approximately 0.3–0.5 log units lower than the corresponding des-fluoro phenyl analogues (predicted pKₐ ≈ 8.8–9.1) , reflecting the electron-withdrawing effect of the ortho-fluorine substituent. A reduced amine basicity correlates with a higher fraction of neutral (unionised) species at physiological pH (7.4), which can enhance passive membrane permeability and blood-brain barrier penetration – a critical consideration for CNS-targeted programs [1].

Predicted Amine Basicity
Class‑level inference
Predicted pKₐ ≈ 8.5–8.6
Des‑fluoro analogs ≈ 8.8–9.1
ΔpKₐ ~ –0.3 to –0.5
Predicted pKₐ shift may increase neutral fraction at physiological pH, relevant for CNS permeability models.
Experimental pKₐ not reported; class‑level extrapolation from close analogs.
Amine basicity pKa CNS drug design

Optimal Research and Procurement Scenarios


Fragment-Based Drug Discovery with Balanced Lipophilicity

Fragment libraries for CNS or metabolic disease targets benefit from compounds with LogP values in the 1–4 range. The target compound's LogP of 3.42 positions it favourably relative to the des-fluoro analog (LogP = 3.70 ), offering a 0.28 log unit improvement in predicted solubility and a reduced risk of promiscuous binding. Procurement of the racemate for initial fragment screening, followed by the (S)-enantiomer for hit confirmation, is supported by commercial availability of both forms at ≥98% purity .

Chiral Amine Building Block for Diastereoselective Synthesis

The α-chiral amine centre and the ortho-fluorine substituent create a stereochemically defined, electron-deficient aromatic scaffold suitable for elaboration into melanocortin-4 receptor (MC4R) modulators. Although no direct MC4R binding data exist for this compound, structurally related 4-(difluoromethyl)phenyl amines have been claimed in Pfizer MC4R antagonist patents [1]. The commercial availability of the (S)-enantiomer (CAS 1447007-36-4) at ≥98% purity enables enantioselective SAR exploration without requiring in-house chiral resolution.

Conformationally Restricted Scaffold for Lead Optimization

The target compound's three rotatable bonds confer a lower conformational entropy penalty upon target binding compared to the four-rotatable-bond butan-1-amine analog (CAS 1447440-61-0) . This property is advantageous in fragment merging or scaffold hopping campaigns where maintaining ligand efficiency (LE > 0.3 kcal·mol⁻¹ per heavy atom) is critical for progression. The isopropyl α-branch also provides steric bulk that can be exploited for subtype selectivity within GPCR or enzyme target families.

CNS Penetration Optimization Driven by pKa

With a predicted amine pKₐ of approximately 8.5–8.6 , the compound is expected to exist substantially in the neutral form at physiological pH (7.4), facilitating passive diffusion across the blood-brain barrier. This predicted property, combined with a TPSA of 26.02 Ų – well below the commonly cited CNS cutoff of <70 Ų – makes the scaffold an attractive starting point for medicinal chemistry programs targeting neurological or psychiatric indications where CNS exposure is a prerequisite for efficacy [2].

Application
Selection Property
Validation Focus
Fragment-based screening with balanced lipophilicity
Moderate computed lipophilicity (LogP context)
Solubility and promiscuous binding assay context
Chiral amine for stereoselective SAR studies
(S)-enantiomer available ≥98%; patent‑reported difluoromethyl‑phenyl amine scaffold context
Enantiomeric purity and diastereoselective coupling reproducibility
Conformationally restricted core for lead optimization
Low rotatable bond count
Ligand efficiency and binding entropy assessment
CNS permeability research scaffold
Predicted moderate amine basicity (pKₐ shift context)
Passive membrane permeability and CNS penetration assay models
Quote Request

Request a Quote for 1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.